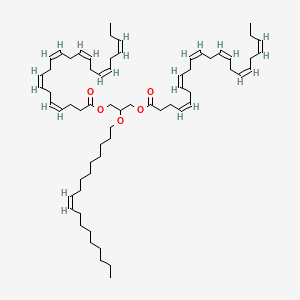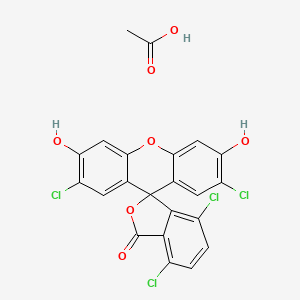
2',4,7,7'-Tetrachlorocarboxy Fluorescein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4,7,7’-Tetrachlorocarboxy Fluorescein is a chlorinated derivative of fluorescein, a widely used fluorescent dye. This compound is known for its strong fluorescence properties, making it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of other fluorescent compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein typically involves the chlorination of fluorescein derivatives. One common method includes the reaction of fluorescein with chlorinating agents under controlled conditions to introduce chlorine atoms at specific positions on the fluorescein molecule. The reaction conditions often involve the use of solvents like methanol and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2’,4,7,7’-Tetrachlorocarboxy Fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered fluorescence properties.
Reduction: Reduction reactions can modify the functional groups on the fluorescein molecule, potentially changing its reactivity and fluorescence.
Substitution: Chlorine atoms on the compound can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated fluorescein derivatives, each with distinct fluorescence characteristics. These derivatives are often used in different scientific and industrial applications.
科学研究应用
2’,4,7,7’-Tetrachlorocarboxy Fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions to track molecular interactions and reaction progress.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in diagnostic imaging and as a tracer in medical research to study biological processes and disease mechanisms.
Industry: Applied in the development of fluorescent dyes and pigments for various industrial products, including textiles and coatings.
作用机制
The mechanism of action of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular structure of the compound allows it to interact with light, leading to the excitation of electrons and subsequent emission of light at a different wavelength. This property is exploited in various applications to detect and visualize molecules and processes .
相似化合物的比较
2’,4,7,7’-Tetrachlorocarboxy Fluorescein is unique compared to other fluorescein derivatives due to its chlorinated structure, which enhances its fluorescence properties. Similar compounds include:
5(6)-Carboxyfluorescein: A non-chlorinated derivative with similar fluorescence properties but different reactivity and applications.
6-Carboxy-2’,4,7,7’-tetrachlorofluorescein: Another chlorinated derivative with distinct fluorescence characteristics and uses.
6-VIC, Helix Fluor 545, and 6-NED: Other fluorescent compounds with varying excitation and emission spectra, used in different applications.
The unique properties of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein make it a valuable tool in various scientific and industrial fields, offering advantages over other similar compounds in terms of fluorescence intensity and stability .
属性
分子式 |
C22H12Cl4O7 |
|---|---|
分子量 |
530.1 g/mol |
IUPAC 名称 |
acetic acid;2',4,7,7'-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H8Cl4O5.C2H4O2/c21-9-1-2-10(22)18-17(9)19(27)29-20(18)7-3-11(23)13(25)5-15(7)28-16-6-14(26)12(24)4-8(16)20;1-2(3)4/h1-6,25-26H;1H3,(H,3,4) |
InChI 键 |
YBFDTUDNYFJCGO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
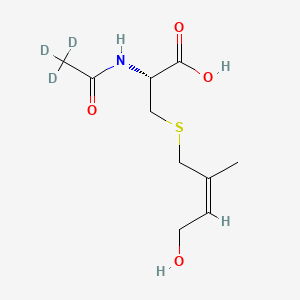
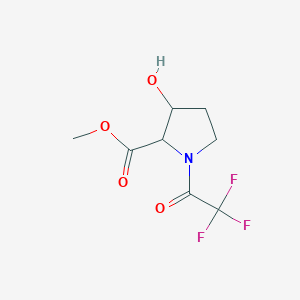
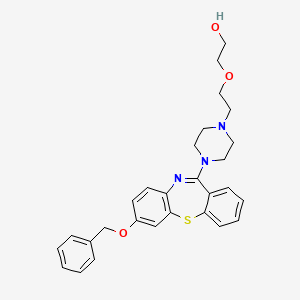
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
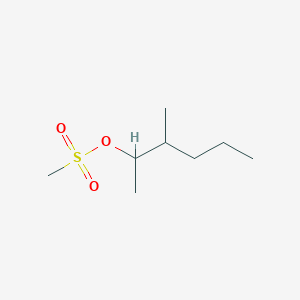
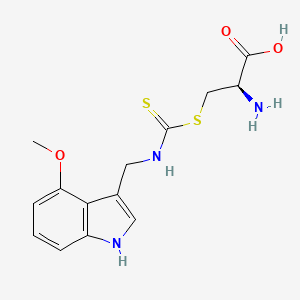
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
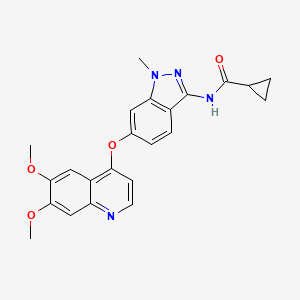
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)
